molecular formula C12H7FN2OS B7724154 6-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one

6-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7724154
M. Wt: 246.26 g/mol
InChI Key: AUDPELUZZOKGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a thieno[3,2-d]pyrimidine core structure, which is fused with a 4-fluorophenyl group. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the 3-amino-thiophene-2-carboxamides with formic acid to afford the desired thieno[3,2-d]pyrimidin-4-one .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

6-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. This compound has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific structural features, such as the presence of a 4-fluorophenyl group, which contributes to its distinct biological activities and potential therapeutic applications. The combination of the thieno[3,2-d]pyrimidine core with the fluorophenyl group enhances its ability to interact with specific molecular targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

6-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDPELUZZOKGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)N=CN3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)N=CN3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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